N'-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of multiple functional groups, including a chloroacetyl group, a hydroxy group, and a carbohydrazide moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be introduced by reacting the quinoline derivative with hydrazine hydrate.
Chloroacetylation: The final step involves the chloroacetylation of the carbohydrazide derivative using chloroacetyl chloride in the presence of a base such as pyridine
Industrial Production Methods
Industrial production of N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Reaction Conditions: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane under controlled temperature and pH conditions.
Major Products Formed
Oxidation Products: Quinoline-2,4-dione derivatives
Reduction Products: 4-hydroxyquinoline derivatives
Substitution Products: Amides, thioesters
Scientific Research Applications
N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
N-chloroacetyl-2,6-diarylpiperidin-4-ones: These compounds share the chloroacetyl group and exhibit similar biological activities, including antimicrobial and antifungal properties.
N-chloroacetyl-2,4-dioxo-1,2-dihydroquinoline derivatives: These compounds have a similar quinoline core and are studied for their potential as anticancer agents.
Uniqueness
N’-(chloroacetyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and biological activity. The combination of a chloroacetyl group, a hydroxy group, and a carbohydrazide moiety in a single molecule provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C12H10ClN3O4 |
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Molecular Weight |
295.68 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H10ClN3O4/c13-5-8(17)15-16-12(20)9-10(18)6-3-1-2-4-7(6)14-11(9)19/h1-4H,5H2,(H,15,17)(H,16,20)(H2,14,18,19) |
InChI Key |
WKYPWNQLZYITNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NNC(=O)CCl)O |
Origin of Product |
United States |
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